N-(4-Bromobenzyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(4-Bromobenzyl)-4-(trifluoromethyl)benzenesulfonamide is an organic compound that features a bromobenzyl group and a trifluoromethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzylamine with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromobenzyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and other substituted derivatives.
Oxidation and reduction: Products vary depending on the specific reaction but may include alcohols, ketones, or amines.
Scientific Research Applications
N-(4-Bromobenzyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological studies: The compound can be used to study enzyme inhibition and protein interactions.
Materials science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-4-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(4-Methylbenzyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(4-Fluorobenzyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(4-Bromobenzyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. The trifluoromethyl group also imparts distinct electronic properties, making the compound valuable in various research applications.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2S/c15-12-5-1-10(2-6-12)9-19-22(20,21)13-7-3-11(4-8-13)14(16,17)18/h1-8,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCTBFWJKXGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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